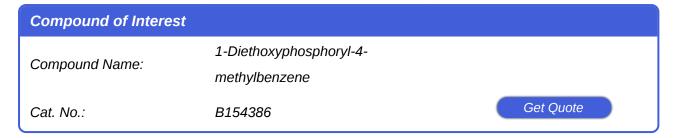


Mass Spectrometry Analysis of 1-Diethoxyphosphoryl-4-methylbenzene: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of **1-Diethoxyphosphoryl-4-methylbenzene** (also known as diethyl p-tolylphosphonate) and related organophosphorus compounds. Due to the limited availability of public mass spectral data for **1-Diethoxyphosphoryl-4-methylbenzene**, this guide utilizes data from its isomer, Diethyl benzylphosphonate, which has the same molecular formula (C₁₁H₁₇O₃P) and molecular weight (228.22 g/mol), as a close analogue for fragmentation pattern analysis.[1] This comparison is supplemented with data from other structurally related diethyl phosphonates to provide a broader context for the interpretation of mass spectra in this class of compounds.

Comparative Analysis of Mass Spectra

The electron ionization mass spectrometry (EI-MS) data for Diethyl benzylphosphonate, serving as a proxy for **1-Diethoxyphosphoryl-4-methylbenzene**, and two other related diethyl phosphonates are summarized below. This allows for a direct comparison of their fragmentation patterns.

Table 1: Key Mass Spectral Data for Diethyl Benzylphosphonate and Related Compounds



Compound Name	Molecular Formula	Molecular Weight (g/mol)	Parent Ion (m/z)	Key Fragment Ions (m/z) and their Relative Abundance
Diethyl benzylphosphon ate	C11H17O3P	228.22	228	91 (100%), 228 (35%), 65 (18%), 172 (15%), 144 (12%)
Diethyl phenylphosphon ate	C10H15O3P	214.20	214	214 (100%), 186 (70%), 158 (40%), 141 (35%), 77 (30%)
Diethyl methanephospho nate	С₅Н13О3Р	152.13	152	124 (100%), 97 (80%), 81 (65%), 109 (55%), 152 (20%)

Note: Data for Diethyl benzylphosphonate, Diethyl phenylphosphonate, and Diethyl methanephosphonate are sourced from the NIST WebBook.[1][2]

Experimental Protocols

The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of organophosphorus compounds like **1-Diethoxyphosphoryl-4-methylbenzene**. This protocol is a composite based on established methods for the analysis of similar compounds.[3][4]

1. Sample Preparation

 Standard Solution Preparation: Prepare stock solutions of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Create a series of working standard solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 μg/mL).[3]



- Sample Extraction (if applicable): For samples in complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up procedure such as solid-phase extraction (SPE) is necessary to isolate the analyte and remove interfering substances.[3]
- 2. GC-MS Instrumentation and Conditions
- Gas Chromatograph (GC):
 - Column: A non-polar or semi-polar capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μm), is suitable for the separation of organophosphorus compounds.[3][4]
 - Injector: Operate in splitless mode to maximize sensitivity. Set the injector temperature to 280 °C.[3]
 - Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 1 minute.
 - Ramp: Increase to 280 °C at a rate of 10 °C/minute.
 - Final hold: Hold at 280 °C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.[3]
- 3. Data Analysis



- Identify the peak corresponding to 1-Diethoxyphosphoryl-4-methylbenzene based on its retention time, which is determined by injecting a pure standard.
- Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
- For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standard solutions.

Visualizations

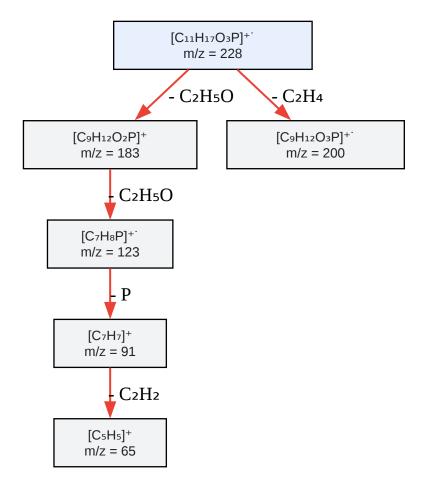
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for **1-Diethoxyphosphoryl-4-methylbenzene**.



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Caption: General workflow for the GC-MS analysis of **1-Diethoxyphosphoryl-4-methylbenzene**.





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Caption: A plausible EI fragmentation pathway for **1-Diethoxyphosphoryl-4-methylbenzene**.

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